Helminthosporol

描述

Historical Context of Helminthosporol Discovery as a Fungal Metabolite

The discovery of this compound is rooted in early investigations into plant diseases caused by pathogenic fungi. In 1957, it was demonstrated that the fungus Helminthosporium sativum, now known as Bipolaris sorokiniana, produces a toxin crucial for the development of diseases in the plants it infects. bioaustralis.comresearchgate.net Subsequent research focused on isolating and characterizing the bioactive compounds produced by this fungus.

In the early 1960s, a significant breakthrough occurred when De Mayo and his colleagues associated the highest phytotoxic activity in culture filtrates of B. sorokiniana with metabolites of a sesquiterpene nature. bioaustralis.comresearchgate.net This led to the isolation of this compound. researchgate.net In 1963, Tamura and his team successfully isolated this compound and identified it as a natural plant growth regulator, while also elucidating its chemical structure. bioaustralis.com Further research confirmed that this compound is a major sesquiterpene metabolite produced by B. sorokiniana in broth culture and is implicated in the diseases caused by this fungus. researchgate.net The total synthesis of its related compound, helminthosporal (B1208536), was achieved in 1965, further solidifying the understanding of this class of molecules.

Significance of this compound in Plant Biology and Fungal Pathogenesis Research

The significance of this compound in scientific research stems from its multifaceted interactions with plants. It is recognized for its gibberellin-like activity, meaning it can promote plant growth in a manner similar to the natural plant hormones known as gibberellins (B7789140). bioaustralis.com Specifically, it has been observed to cause elongation of shoots in rice seedlings. bioaustralis.com

Conversely, this compound also exhibits potent phytotoxic effects. Research has shown that it can damage the permeability of plant cell membranes, which is considered a key factor in the susceptibility of cereal tissues to attack by Bipolaris sorokiniana. bioaustralis.com The toxin is believed to weaken or kill plant cells ahead of the advancing fungal hyphae, thereby aiding the fungus in nutrient uptake and further colonization of the plant tissue. bioaustralis.com This dual functionality as both a growth promoter and a toxin makes this compound a valuable tool for studying the intricate molecular dialogues that occur between pathogenic fungi and their plant hosts. Its activity highlights the complex strategies that fungi have evolved to manipulate host plant physiology for their own benefit.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.4 g/mol bioaustralis.com |

| Appearance | Yellow solid bioaustralis.com |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO bioaustralis.com |

| CAS Number | 1619-29-0 bioaustralis.com |

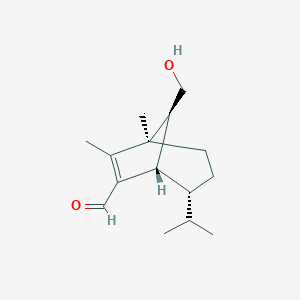

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNSKMAFGPBFU-BEAPCOKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-29-0 | |

| Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELMINTHOSPOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Fungal Bioproduction of Helminthosporol

Isolation Sources and Producing Fungal Species

Helminthosporol and its direct biosynthetic precursor, prethis compound (B167374), are produced by a group of closely related fungi, primarily known for causing diseases in cereal crops. lu.senih.gov The nomenclature of these fungi is complex, with names often used interchangeably based on their sexual (teleomorph) or asexual (anamorph) stages. wikipedia.orgfao.org

The compound this compound was originally isolated from culture filtrates of Helminthosporium sativum. researchgate.net This fungus is a well-known plant pathogen responsible for diseases on barley, wheat, and other grasses. bustmold.com Research has shown that H. sativum produces toxic substances in various artificial culture media, and a correlation, though not absolute, has been found between the level of toxin production and the pathogenicity of different fungal strains. cdnsciencepub.com It is now widely recognized that Helminthosporium sativum is a synonym for the anamorph stage of Cochliobolus sativus, more commonly referred to as Bipolaris sorokiniana. fao.org

The genus Bipolaris is a significant source of this compound-related compounds. Bipolaris sorokiniana, the anamorph of Cochliobolus sativus, is the primary producer. wikipedia.org It is a major pathogen of wheat and barley, and its pathogenicity is linked to the production of non-host-specific toxins, including prethis compound and this compound. nih.govresearchgate.net

Studies have demonstrated that the ability to synthesize these compounds is conserved among several species within the genus. A screening of various Bipolaris species revealed that in addition to B. sorokiniana, B. setariae, B. zeicola, and B. victoriae also produce prethis compound, the immediate precursor to this compound. lu.seresearchgate.net The production of these metabolites can vary significantly among different isolates of the same species. researchgate.net

| Fungal Species | Toxin(s) Produced | Common Host Plants |

| Bipolaris sorokiniana | Prethis compound, this compound, Sorokinianin | Wheat, Barley, Grasses nih.govbustmold.com |

| Bipolaris setariae | Prethis compound | Grasses |

| Bipolaris zeicola | Prethis compound | Maize |

| Bipolaris victoriae | Prethis compound | Oats |

This table summarizes Bipolaris species confirmed to produce this compound or its direct precursor, based on available research findings. lu.seresearchgate.net

Cochliobolus sativus is the teleomorph, or sexual reproductive stage, of Bipolaris sorokiniana. wikipedia.orgdoe.gov While the name refers to the same organism, the C. sativus stage is rarely found in nature. wikipedia.orgfao.org The asexual stage, B. sorokiniana, is the form that actively causes plant diseases like spot blotch and common root rot and is responsible for the biosynthesis of this compound. wikipedia.orgdoe.gov The fungus is considered heminecrotrophic, having an initial biotrophic phase before killing the host tissue, and unlike some other Cochliobolus species, it does not produce host-selective toxins. doe.gov

Environmental and Cultivation Factors Influencing this compound Production

The biosynthesis of this compound by producing fungi is not static but is influenced by a range of environmental and laboratory cultivation conditions. These factors can affect the growth rate of the fungus and the activation of secondary metabolic pathways responsible for toxin production.

Cultivation Time: The yield of this compound-related compounds is directly correlated with the duration of cultivation. In laboratory settings, the total amount of prethis compound produced by B. sorokiniana in both the mycelium and the culture filtrate increases over time. Studies tracking production have shown a steady rise in compound concentration when measured at intervals of 6, 9, 12, and 15 days. lu.seresearchgate.net

Culture Media and Nutrition: The composition of the growth medium plays a critical role. Toxin production by H. sativum has been successfully demonstrated on a variety of artificial media. cdnsciencepub.com Nutrition, particularly the source and concentration of nitrogen, can significantly affect the metabolic output of related fungi. apsnet.org While specific studies on this compound are detailed, research on other Helminthosporium species shows that both nitrogen source and concentration can alter the production of secondary metabolites. apsnet.org

Physical and Environmental Parameters: General environmental factors that promote fungal growth often correlate with increased metabolite production. For related Bipolaris species, disease severity, and therefore fungal proliferation, is enhanced by conditions of high humidity and temperatures ranging from 20-32°C (68-90°F). uog.edu Other factors known to influence fungal virulence and secondary metabolism include pH levels and the presence of specific metal ions, which can induce the synthesis of protective pigments and other compounds. nih.gov The interplay of temperature and moisture are key environmental variables affecting the growth and metabolic activity of these fungi in both natural and laboratory environments. nih.gov

Mechanistic Elucidation of Helminthosporol’s Biological Activities

Phytotoxic Mechanisms of Action in Plant Systems

Helminthosporol's phytotoxicity is not attributed to a single mode of action but rather to a cascade of disruptive events at the cellular level. It acts as a non-specific toxin, affecting multiple targets within the plant cell, leading to a general breakdown of cellular function and eventual cell death. researchgate.netnih.gov The primary biochemical targets are plant cell membranes, where the toxin induces significant changes in permeability and inhibits crucial transport and phosphorylation processes. nih.gov

| Experimental System | Observation | Conclusion | Reference |

| Barley Roots | Increased Apparent Free Space (AFS) | Indicates cell membrane disruption. | cdnsciencepub.com |

| Red Beet Root Tissue | Efflux of betacyanin | Damage to both plasmalemma and tonoplast. | cdnsciencepub.com |

| Red Beet Root Tissue | Pigment loss under aerobic & anaerobic conditions | Membrane damage is a direct effect, not secondary to respiratory inhibition. | cdnsciencepub.com |

| Red Beet Root Tissue | Partial alleviation of pigment loss by Ca²⁺ ions | Suggests membrane stabilization can counteract the toxin's effect. | cdnsciencepub.com |

This compound significantly impairs mitochondrial function by inhibiting oxidative phosphorylation, the primary process of ATP synthesis in the cell. nih.gov This inhibition is a direct consequence of the toxin's ability to drastically increase the permeability of the inner mitochondrial membrane to protons and substrate anions. nih.gov The disruption of the electrochemical proton gradient across this membrane uncouples electron transport from ATP synthesis.

Related toxins, such as the one produced by Helminthosporium maydis race T, have been shown to uncouple oxidative phosphorylation, stimulate ATPase activity, and inhibit malate-driven respiration in susceptible corn mitochondria. nih.govnih.gov This toxin also inhibits the transport of calcium ions into the mitochondria, further pointing to a dissipation of the essential proton gradient. nih.gov While the exact binding site for this compound on the mitochondrial components is not fully elucidated, its effect is consistent with that of an uncoupler, leading to a severe energy deficit within the plant cell. nih.govnih.gov

| Mitochondrial Process | Effect of this compound/Related Toxins | Mechanism | Reference |

| Oxidative Phosphorylation | Inhibition / Uncoupling | Increased permeability of the inner mitochondrial membrane to protons, dissipating the proton motive force. | nih.govnih.gov |

| Respiration | Inhibition of malate-driven respiration | Disruption of substrate transport and/or electron transport chain function. | nih.govnih.gov |

| ATPase Activity | Stimulation | Uncoupling leads the ATP synthase to run in reverse, hydrolyzing ATP. | nih.govnih.gov |

| Ion Transport | Decreased Ca²⁺ transport | Dissipation of the electrochemical gradient required for ion uptake. | nih.gov |

In a manner analogous to its effect on mitochondria, this compound also disrupts energy production in chloroplasts by impairing photophosphorylation. nih.gov The thylakoid membranes within chloroplasts are the site of the light-dependent reactions of photosynthesis, housing the protein complexes responsible for electron transport and ATP synthesis. wikipedia.org this compound targets these membranes, increasing their permeability to protons and consequently inhibiting the formation of ATP during photosynthesis. nih.gov

The integrity of the plasma membrane and its functions are critical for maintaining cellular homeostasis, including nutrient uptake and pH regulation. This compound interferes with this by inhibiting the proton-pumping activity of H+-ATPase located in the plasma membrane. nih.gov This enzyme is responsible for generating the electrochemical proton gradient across the plasma membrane, which drives secondary transport processes.

By increasing the permeability of the plasma membrane, this compound likely causes a dissipation of this proton gradient, effectively inhibiting the proton pump. nih.gov This action is consistent with the observed leakage of cellular electrolytes from toxin-treated tissues. nih.gov The inhibition of the plasma membrane H+-ATPase disrupts ion homeostasis, nutrient uptake, and intracellular pH regulation, contributing significantly to the weakening and eventual death of the plant cell.

As part of its defense strategy, a plant responds to pathogen attacks and cellular damage by synthesizing callose, a β-1,3-glucan polymer, at the site of infection or wounding. nih.gov This deposition is catalyzed by the enzyme 1,3-β-glucan synthase (also known as callose synthase). nih.govnih.gov Research has shown that this compound is a potent inhibitor of this crucial defense-related enzyme. nih.gov

By inhibiting 1,3-β-glucan synthase, this compound effectively suppresses one of the plant's key defense mechanisms. nih.gov This prevents the formation of callose papillae, which act as physical barriers to impede pathogen penetration. This inhibition of a critical defense response weakens the plant's ability to resist the fungal invasion, thereby facilitating the colonization process by Bipolaris sorokiniana.

The culmination of this compound's multifaceted attack on cellular membranes and metabolic processes is the induction of plant cell weakening and, ultimately, necrosis. researchgate.net Necrotrophic pathogens, such as Bipolaris sorokiniana, thrive on dead or dying host tissue, and their toxins are key virulence factors that cause host cell death. nih.govlongdom.org

The disruption of membrane permeability leads to an uncontrolled loss of ions and metabolites, while the inhibition of mitochondrial and chloroplast function results in a severe energy crisis. cdnsciencepub.comnih.gov The suppression of defense responses, like callose synthesis, further compromises the cell's ability to withstand the attack. nih.gov This cascade of cellular damage leads to a loss of turgor, cytoplasmic shrinkage, and the release of lytic enzymes, resulting in the characteristic necrotic lesions observed in infected plant tissues. researchgate.netnih.gov This programmed cell death, which can be triggered or exacerbated by the toxin, provides the pathogen with the necessary nutrients for its growth and proliferation. longdom.org

Plant Growth Regulatory Mechanisms and Gibberellin Mimicry

The ability of this compound and its derivatives to act as gibberellin mimics is central to their biological effects on plants. This mimicry is not merely superficial; it extends to the molecular level, engaging with the same signaling components that gibberellins (B7789140) utilize to orchestrate plant growth and development.

This compound and its analogs have been shown to stimulate seed germination, a process heavily regulated by gibberellins. nih.gov Endophytic fungi, which can produce a variety of phytohormones, are known to enhance seed germination. nih.govnih.gov The GA-like activity of this compound contributes to breaking seed dormancy and promoting the initiation of growth, mirroring the natural role of gibberellins in this critical developmental stage. nih.govnih.gov The effectiveness of various biostimulants on seed germination highlights the importance of hormonal regulation in early plant life. nih.govmdpi.comcore.ac.ukresearchgate.net

A hallmark of gibberellin activity is the promotion of stem and shoot elongation, and this compound exhibits this characteristic effect. Early research demonstrated that this compound remarkably stimulated the elongation of the second leaf sheath in rice seedlings. nih.gov Subsequent studies using helminthosporic acid (H-acid) confirmed and expanded upon these findings, showing that it promotes seedling elongation in both rice and the model plant Arabidopsis thaliana. tandfonline.comfigshare.com This effect is a direct consequence of its interaction with the gibberellin signaling pathway, which ultimately leads to cell division and expansion in the shoot.

Table 1: Effect of Helminthosporic Acid (H-acid) on Seedling Elongation in Arabidopsis thaliana

| Treatment | Hypocotyl Length (mm) |

| Mock (Control) | 2.5 |

| GA₄ (10 µM) | 6.0 |

| H-acid (10 µM) | 5.5 |

| H-acid (100 µM) | 6.2 |

This table presents illustrative data based on findings that H-acid promotes seedling elongation in a manner comparable to active gibberellins. tandfonline.com

The molecular basis for the gibberellin-mimicking action of this compound's active analog, helminthosporic acid, lies in its ability to directly interact with the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govtandfonline.comfigshare.com In the presence of bioactive GAs, the GID1 receptor undergoes a conformational change that allows it to bind to DELLA proteins, which are repressors of GA signaling. nih.gov Studies have conclusively shown that H-acid functions as an agonist for the GID1 receptor, meaning it binds to the receptor and initiates a response in the same way that gibberellins do. nih.govtandfonline.comfigshare.comnih.gov This binding is the critical first step in the signaling cascade that leads to the various physiological responses associated with gibberellins.

By activating the gibberellin signaling pathway, helminthosporic acid influences the expression of genes that are normally regulated by GAs. nih.govtandfonline.com The GA signaling pathway is known to involve complex feedback and feed-forward regulation of genes involved in GA biosynthesis and signaling. nih.govnih.gov For instance, the degradation of DELLA proteins (see section 4.2.5) relieves the repression of transcription factors that, in turn, modulate the expression of GA-responsive genes. nih.gov Research has confirmed that treatment with H-acid leads to changes in the transcript levels of GA-related genes in a manner similar to the application of gibberellin itself, providing strong evidence that it operates through the authentic GA pathway. tandfonline.comnih.gov

Table 2: Relative Expression of GA-Related Genes in Arabidopsis in Response to Helminthosporic Acid (H-acid)

| Gene | Function | Fold Change (H-acid vs. Control) |

| GA3ox1 | GA Biosynthesis | Increased |

| GA20ox1 | GA Biosynthesis | Increased |

| GASA1 | GA-regulated protein | Increased |

| GID1a | GA Receptor | Decreased (Feedback) |

This table provides a representative summary of findings that H-acid regulates the expression of genes responsive to gibberellin, consistent with its role as a GA agonist. tandfonline.comnih.gov

A pivotal event in gibberellin signaling is the degradation of DELLA proteins. These proteins are nuclear-localized repressors that prevent plant growth in the absence of gibberellins. nih.govbham.ac.uk The binding of a gibberellin (or a mimic like H-acid) to the GID1 receptor enables the GID1-GA complex to interact with DELLA proteins. nih.gov This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to their subsequent degradation by the 26S proteasome. nih.govnih.gov By removing the DELLA repressors, the downstream growth-promoting effects of gibberellin signaling can proceed. Studies have demonstrated that H-acid effectively induces the degradation of DELLA proteins in both rice and Arabidopsis, confirming its role as a functional gibberellin mimic. nih.govtandfonline.comfigshare.com This induced degradation is a key mechanism through which this compound exerts its growth-promoting effects.

The culmination of the initial signaling events is the formation of a stable ternary complex consisting of the GID1 receptor, the GA-mimicking molecule, and a DELLA protein. nih.govtandfonline.com Yeast two-hybrid assays and other in vitro experiments have provided direct evidence that helminthosporic acid promotes the interaction between GID1 and DELLA proteins, leading to the formation of a GID1-(H-acid)-DELLA complex. tandfonline.comresearchgate.net This complex is the signal that is recognized by the cellular machinery responsible for protein degradation (specifically, the SCFSLY1/GID2 E3 ubiquitin ligase). nih.gov The formation of this tripartite complex is functionally identical to the GID1-GA-DELLA complex and is the definitive molecular action that allows H-acid, and by extension this compound, to transduce the gibberellin signal and elicit a physiological response. nih.govtandfonline.com

Indirect Effects on Plant Hormone Homeostasis (e.g., Nicotine (B1678760) Biosynthesis Inhibition)

This compound and its related compound, helminthosporic acid, have been shown to exert an inhibitory effect on the biosynthesis of nicotine in Nicotiana species. This activity highlights an indirect influence on plant hormone homeostasis, as nicotine production is a significant metabolic pathway in these plants.

To elucidate the mechanism of this inhibition, radiolabeled precursors of nicotine were utilized. The incorporation of l-glutamic acid-U-14C and dl-ornithine-2-14C, which are precursors for the pyrrolidine (B122466) ring of nicotine, into the final nicotine molecule was observed to be diminished in the presence of helminthosporic acid. elifesciences.org Conversely, the incorporation of nicotinic acid-3H(G), a precursor for the pyridine (B92270) ring, was not affected by the presence of the compound. elifesciences.org

These findings suggest that this compound and helminthosporic acid specifically interfere with the metabolic pathway leading to the formation of the pyrrolidine ring of nicotine. Further experiments demonstrated that helminthosporic acid did not enhance the degradation of exogenously supplied nicotine-3H, indicating that the observed decrease in nicotine levels is a result of inhibited production rather than increased breakdown. elifesciences.org

Table 1: Effects of this compound and Helminthosporic Acid on Nicotine Biosynthesis

| Compound | Plant Species | Experimental System | Observed Effect on Nicotine | Reference |

| This compound | Nicotiana tabacum | Decapitated and intact plants | Decreased nicotine formation | elifesciences.org |

| Helminthosporic Acid | Nicotiana tabacum | Decapitated and intact plants | Decreased nicotine formation | elifesciences.org |

| Helminthosporic Acid | Nicotiana rustica | Sterile culture of excised roots | Reduced nicotine yield with no effect on root growth | elifesciences.org |

Table 2: Effect of Helminthosporic Acid on the Incorporation of Radiolabeled Precursors into Nicotine in Nicotiana rustica Roots

| Radiolabeled Precursor | Target | Effect of Helminthosporic Acid on Incorporation | Reference |

| l-glutamic acid-U-14C | Pyrrolidine ring | Decreased | elifesciences.org |

| dl-ornithine-2-14C | Pyrrolidine ring | Decreased | elifesciences.org |

| nicotinic acid-3H(G) | Pyridine ring | Not influenced | elifesciences.org |

Other Biochemical Activities

Reversible Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) in Mammalian Microsomes

There is currently no scientific literature available that documents the reversible inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) in mammalian microsomes by the chemical compound this compound.

Role of Helminthosporol in Fungal Pathogenesis and Plant Disease Development

Helminthosporol as a Fungal Virulence Factor

Fungal pathogens employ a variety of virulence factors to successfully infect host plants, including effectors, cell wall-degrading enzymes, and phytotoxins. researchgate.net this compound and its precursors are key phytotoxins that act as virulence factors for Bipolaris sorokiniana. The production of these toxins is often directly correlated with the aggressiveness of the fungal strain.

Research has demonstrated that the production of prethis compound (B167374), a direct precursor to this compound, is linked to the virulence of B. sorokiniana isolates. utq.edu.iq Studies comparing different fungal isolates revealed that those producing low levels of the toxin exhibited lower virulence on barley roots compared to isolates with higher toxin production. utq.edu.iq This suggests that the toxin is a crucial component of the pathogen's chemical arsenal, essential for causing disease. researchgate.net The toxin is non-host-specific, meaning it can cause damage to a range of plants, and it induces lesions that mimic those caused by the fungal infection itself. researchgate.net Its mode of action involves disrupting cell membranes, leading to cellular leakage and the breakdown of the protective wax layer on leaves. researchgate.net

The fungus releases these toxins into the host tissue, where they disrupt normal cellular functions, such as membrane integrity and mitochondrial electron transport, leading to cell death (necrosis) and facilitating the spread of the pathogen. researchgate.netnih.gov The ability to produce this compound is conserved among several closely related Bipolaris species, indicating its fundamental importance in the pathogenic lifestyle of these fungi. utq.edu.iq

Contribution to Diseases in Cereal Crops (e.g., Spot Blotch in Wheat)

This compound is a significant contributor to several economically important diseases in cereal crops, including wheat and barley. The most prominent of these is spot blotch, caused by Bipolaris sorokiniana. researchgate.netfao.org This disease is a major constraint to wheat cultivation, particularly in the warmer and more humid growing regions of the world. fao.org

The pathogen can infect multiple parts of the plant, causing not only spot blotch on leaves but also common root rot, seedling blight, and black point of the grain. researchgate.netphytojournal.com During infection, B. sorokiniana produces a suite of toxins, with this compound being a major component responsible for disease development. nih.govresearchgate.net The symptoms of spot blotch begin as small, dark brown, oval to elliptical lesions on the leaves. researchgate.net In susceptible wheat varieties, these lesions expand rapidly, coalesce, and can lead to extensive chlorosis and necrosis, ultimately causing the entire leaf to dry up. researchgate.net This damage to the photosynthetic area of the plant significantly reduces its capacity for grain filling, leading to substantial yield losses. researchgate.net The disease complex involving B. sorokiniana and another fungus, Pyrenophora tritici-repentis (the cause of tan spot), is often referred to as Helminthosporium leaf blight (HLB). researchgate.netphytojournal.com

Host Susceptibility and Specificity in Plant-Pathogen Interactions

The outcome of the interaction between a plant and a pathogen like B. sorokiniana is determined by the specific genetic makeup of both the host and the pathogen. Host susceptibility to the diseases caused by this fungus is closely linked to the plant's sensitivity to its phytotoxins, including this compound.

Studies have shown that different wheat genotypes exhibit varying degrees of susceptibility to the toxin. researchgate.net The extent of damage to plant tissues often correlates directly with the concentration of the toxin applied. researchgate.net In susceptible plants, the fungus can grow more abundantly, particularly within the vascular tissues (xylem), leading to rapid cell death and wilting. In contrast, resistant plants are able to limit the spread of the fungus, often restricting its growth to smaller areas and showing delayed or less severe symptoms.

At a molecular level, the toxins produced by B. sorokiniana, including this compound and its derivatives, interact with specific protein targets within the plant cells. utq.edu.iqresearchgate.net Research using bioinformatics has explored the interaction between these toxins and key signaling proteins in wheat, such as the G-protein alpha subunit, which is known to be involved in plant disease resistance pathways. utq.edu.iqresearchgate.net The binding of these toxins to host proteins can disrupt defense signaling and facilitate the pathogenic process. The specificity of these interactions may partly explain the differences in susceptibility observed among various host cultivars.

Synergistic Interactions with Other Fungal Phytotoxins

Bipolaris sorokiniana does not rely on a single toxic compound to cause disease. Instead, it produces a "cocktail" of phytotoxic secondary metabolites. researchgate.netresearchgate.netfao.org This complex mixture of toxins likely acts synergistically or additively to overcome host defenses and cause disease more effectively than any single compound could alone.

The primary phytotoxins produced by B. sorokiniana include:

This compound: A major sesquiterpenoid toxin. nih.gov

Prethis compound: The direct precursor to this compound, also possessing phytotoxic activity. researchgate.net

Helminthosporic acid: Another related sesquiterpenoid. researchgate.netfao.org

Sorokinianin: A novel phytotoxin produced by the fungus. researchgate.net

Bipolaroxin: A more recently identified toxin that causes necrotic lesions on wheat leaves. researchgate.net

Chemical Synthesis and Semisynthesis of Helminthosporol and Its Analogs

Total Synthesis Strategies for Helminthosporol and Helminthosporal (B1208536)

The total synthesis of this compound is intrinsically linked to the synthesis of its immediate precursor, Helminthosporal. The conversion of Helminthosporal to this compound is a straightforward reduction of one of the aldehyde functionalities to a primary alcohol. Consequently, the majority of synthetic efforts have focused on the stereocontrolled construction of the bicyclo[3.2.1]octane core and the introduction of the requisite functional groups of Helminthosporal.

One notable approach to the synthesis of (±)-helminthosporal commences with a bicyclo[3.2.1]oct-1-en-2,8-dione intermediate. rsc.orgrsc.org This key building block is generated through the electrolysis of 3,4-dimethoxy-6-methylphenol in the presence of an excess of (E)-isoeugenol methyl ether. rsc.orgrsc.org

Another successful strategy for the synthesis of a Helminthosporal analog, (±)-4-epi-helminthosporal, utilizes a five-stage sequence. rsc.org The pivotal step in this synthesis is a zinc chloride-catalyzed [3+2] cycloaddition reaction between an allyl cation and an alkyne, which efficiently constructs the characteristic bicyclo[3.2.1]oct-6-ene skeleton. rsc.org

A total synthesis of (+)-Helminthosporal has also been achieved, culminating in the formation of the natural enantiomer. psu.edu The final steps of this synthesis involved the conversion of an intermediate dialdehyde (B1249045) to (+)-helminthosporal. psu.edu This transformation was accomplished in 71% yield through treatment with potassium carbonate in a methanol-water mixture at room temperature. psu.edu

A summary of a synthetic approach to (+)-Helminthosporal is presented below:

| Step | Reactants/Reagents | Product | Key Transformation |

| 1 | 3,4-dimethoxy-6-methylphenol, (E)-isoeugenol methyl ether | Bicyclo[3.2.1]oct-1-en-2,8-dione | Electrolysis |

| 2 | Bicyclo[3.2.1]oct-1-en-2,8-dione | Intermediate Ketone | Selective reduction and subsequent reactions |

| 3 | Intermediate Ketone | Intermediate Dialdehyde | Multi-step sequence |

| 4 | Intermediate Dialdehyde | (+)-Helminthosporal | Aldol condensation |

Semisynthetic Approaches to Generate this compound Derivatives

Semisynthesis, starting from the natural product this compound, provides a direct route to a variety of derivatives, allowing for the exploration of structure-activity relationships. The functional groups of this compound, namely the two hydroxyl groups and the aldehyde, serve as convenient handles for chemical modification.

A study by Sakurai and Tamura detailed the preparation of several compounds from this compound. These transformations included the oxidation of the primary alcohol to a carboxylic acid to form Helminthosporic acid, the reduction of the aldehyde to a methyl group, and the formation of cyclic derivatives.

The following table summarizes some of the semisynthetic derivatives prepared from this compound:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1,2-ethanedithiol, boron trifluoride etherate; then Raney-Ni | Dethio-dihydro-helminthosporol |

| This compound | Chromium trioxide, pyridine (B92270) | Helminthosporal |

| This compound | Silver oxide | Helminthosporic acid |

| This compound | Acetic anhydride, pyridine | Diacetyl-helminthosporol |

These semisynthetic modifications have been instrumental in elucidating the structural features of this compound that are crucial for its biological activity.

Structure Activity Relationship Sar Studies of Helminthosporol and Its Derivatives

Correlations between Structural Modifications and Phytotoxic Potency

The phytotoxicity of helminthosporol and its analogs is significantly influenced by the nature and position of functional groups on the molecule. Studies have shown that modifications to the core structure can either enhance or diminish its inhibitory effects on plant growth.

A series of helminthosporal (B1208536) analogues were synthesized and their effects on the radicle growth of Sorghum bicolor (a monocot) and Cucumis sativus (a dicot) were evaluated. The results indicate that the phytotoxic effects are species-dependent and are influenced by the substituents on the furan (B31954) ring of the synthetic analogues. For instance, all tested compounds exhibited inhibitory effects on the root growth of Sorghum bicolor, with inhibition ranging from 22% to 82%. researchgate.net In contrast, many of these same compounds stimulated the radicle growth of Cucumis sativus. researchgate.net This differential activity highlights the complexity of the SAR and suggests that different structural features may govern the interaction with biological targets in different plant species.

| Compound | Substituent (R) | Sorghum bicolor Root Growth Inhibition (%) | Cucumis sativus Radicle Growth Effect |

| 10a | H | 45 | Stimulation |

| 10b | CH₃ | 82 | Stimulation |

| 10c | CHO | 22 | Stimulation |

| 10d | COCH₃ | 48 | Stimulation |

| 10e | CO₂CH₃ | 35 | Stimulation |

| 10f | CH₂OH | 40 | Stimulation |

| 11 | - | 55 | Inhibition |

| 12 | - | 60 | Inhibition |

| 13 | - | 70 | Inhibition |

| 14 | - | 75 | Inhibition |

Data sourced from a study on new helminthosporal analogues. researchgate.net The table demonstrates the varied phytotoxic responses to structural modifications.

Influence of Functional Groups on Gibberellin-like Activity

This compound is known for its gibberellin-like activity, particularly in promoting the elongation of the second leaf sheath in rice seedlings. nih.gov SAR studies have revealed that specific functional groups are critical for this biological effect.

It has been established that the carboxylic acid functionality is a key requirement for gibberellin-like activity in this class of compounds. Helminthosporic acid, an oxidation product of this compound, generally exhibits higher and more stable gibberellin-like activity than this compound itself. oup.com This suggests that the carboxyl group plays a crucial role in the interaction with the gibberellin receptor.

Further investigations into synthetic analogs of helminthosporic acid have provided deeper insights. For example, an analog where the hydroxymethyl group at the C-8 position of helminthosporic acid was converted to a keto group was found to act as a selective agonist of the gibberellin receptor. nih.gov This synthetic analog demonstrated higher hypocotyl elongation activity in Arabidopsis than helminthosporic acid, indicating that modifications at this position can fine-tune the biological response. nih.gov This analog was also shown to induce the degradation of DELLA proteins and regulate the expression of gibberellin-related genes, confirming its role as a gibberellin mimic. nih.gov

Comparative Activity Profiles of this compound, Helminthosporic Acid, and Helminthosporal

The three closely related natural products—this compound, helminthosporic acid, and helminthosporal—exhibit distinct biological activity profiles. Comparative studies have highlighted the specific effects of each compound on different plant species and tissues.

This compound is particularly effective in stimulating the elongation of the second leaf sheath of rice seedlings and the hypocotyls of cucumber seedlings. nih.gov In contrast, it shows little to no effect on the growth of peas, tomatoes, sunflowers, and dwarf mutants of maize. nih.gov

Helminthosporic acid not only displays gibberellin-like activities in rice but also in Arabidopsis. oup.com It has been shown to act as an agonist for the gibberellin receptor GID1, inducing the degradation of DELLA proteins and transducing the gibberellin signal in a manner similar to gibberellins (B7789140) themselves. oup.com This broader range of activity compared to this compound suggests that the carboxylic acid moiety enhances its interaction with the gibberellin signaling pathway across different plant species.

Helminthosporal, the dialdehyde (B1249045) precursor of this compound, generally exhibits weaker plant growth-promoting activity and is more commonly associated with phytotoxicity.

| Compound | Effect on Rice Seedling Shoot Elongation | Effect on Cucumber Seedling Hypocotyl Elongation | Effect on Pea, Tomato, Sunflower, and Dwarf Maize |

| This compound | Remarkable stimulation | Stimulated | No effect |

| Helminthosporic Acid | Stimulated | Stimulated | Not specified, but active in Arabidopsis |

| Helminthosporal | Weak to no stimulation | Not specified | Not specified |

This table provides a comparative overview of the physiological activities of this compound and its related compounds based on available research. nih.govoup.com

Stereochemical Considerations in Biological Activity

The stereochemistry of a molecule is often a critical determinant of its biological activity, as it dictates the three-dimensional shape and, consequently, the ability to bind to specific biological targets. While detailed studies on the stereoisomers of this compound are not extensively reported in the available literature, the principles of stereoselectivity in natural products are well-established.

The biological activity of many natural products is highly dependent on their specific stereochemical configuration. The precise arrangement of atoms in space can determine the efficacy of interaction with chiral biological macromolecules such as receptors and enzymes. For other sesquiterpenoids, it has been shown that different stereoisomers can have vastly different or even opposing biological effects. For instance, in the biosynthesis of other fungal terpenoids, the stereochemical outcome of enzymatic reactions is tightly controlled, leading to the formation of a single, biologically active stereoisomer. acs.org

Given that this compound possesses multiple chiral centers, it is highly probable that its gibberellin-like and phytotoxic activities are stereospecific. The synthesis and biological evaluation of different stereoisomers of this compound and its derivatives would be necessary to fully elucidate the stereochemical requirements for their activities. Such studies would provide valuable information on the optimal spatial arrangement of functional groups for potent and selective biological responses.

Advanced Analytical Methodologies for Helminthosporol Research

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research, providing highly accurate mass measurements that allow for the determination of elemental compositions. globalresearchonline.netmdpi.com For a compound like Helminthosporol (C₁₅H₂₂O₂), HRMS can distinguish its molecular formula from other isobaric compounds, which have the same nominal mass but different elemental formulas. nih.gov This high degree of certainty in mass determination is a fundamental first step in structural identification. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. globalresearchonline.net While specific, detailed public fragmentation data for this compound is not extensively documented, the fragmentation pathways for sesquiterpenoids are well-understood. mdpi.comnih.gov In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ of this compound would likely undergo fragmentation through a series of neutral losses, primarily involving water (H₂O) from the two hydroxyl groups and subsequent cleavages of the bicyclic carbon skeleton. ncsu.edu The resulting fragmentation pattern serves as a structural fingerprint. By comparing the MS/MS spectra of an unknown compound to that of a known standard or to spectra in a database, confident identification can be achieved. nih.govncsu.edu Furthermore, multi-stage fragmentation (MSn) can be employed to systematically break down fragment ions, providing even more detailed information about the molecule's connectivity. globalresearchonline.net

Table 1: Representative Ions for this compound in HRMS Analysis

| Ion Type | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₂₃O₂⁺ | 235.1693 |

| [M+Na]⁺ | C₁₅H₂₂NaO₂⁺ | 257.1512 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of novel organic molecules like this compound. scispace.comdtu.dk It provides detailed information about the carbon-hydrogen framework and the stereochemistry of a molecule. mdpi.com The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. scispace.com ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). scispace.com

2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, helping to trace out spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the various structural fragments to be pieced together. scielo.br The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.com

A 2018 study by Tomita et al. assigned the complete ¹H and ¹³C NMR data for four this compound analogs, providing a critical reference for future identification of related compounds. acs.org

Table 2: ¹H and ¹³C NMR Chemical Shift Data for a this compound Analog (in CDCl₃) Data adapted from Tomita et al., 2018, for a representative analog.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 54.1 | 2.15 (m) |

| 2 | 26.9 | 1.80 (m), 1.65 (m) |

| 3 | 34.5 | 1.55 (m), 1.40 (m) |

| 4 | 45.2 | 1.95 (m) |

| 5 | 53.8 | 2.05 (d, 4.0) |

| 6 | 135.0 | 5.60 (dd, 6.0, 2.0) |

| 7 | 132.5 | 5.85 (d, 6.0) |

| 8 | 75.1 | 4.50 (s) |

| 9 | 40.2 | - |

| 10 | 21.5 | 1.05 (s) |

| 11 | 28.1 | 1.15 (s) |

| 12 | 72.0 | 3.65 (d, 11.0), 3.55 (d, 11.0) |

| 13 | 31.8 | 2.00 (m) |

| 14 | 22.5 | 0.95 (d, 7.0) |

Chromatographic Techniques (e.g., UPLC, HPLC-UV) for Profiling and Quantification

Chromatographic techniques are fundamental for the separation, detection, and quantification of this compound from complex sample matrices such as fungal culture extracts or contaminated agricultural products. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely available method for analysis. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. springernature.comnih.gov

For profiling and quantification, a reversed-phase (RP) C18 column is typically used. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape, allows for the separation of this compound from other metabolites. nih.gov Detection by UV is possible, although coupling the liquid chromatography system to a mass spectrometer (LC-MS) provides much greater selectivity and sensitivity, allowing for simultaneous quantification and confirmation of identity. nih.gov A validated LC-MS method would be the gold standard for routine analysis of this compound.

Table 3: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV (210-254 nm) or ESI-MS/MS |

| Retention Time (RT) | ~3.5 minutes (Hypothetical) |

Feature-Based Molecular Networking (FBMN) for Analog Identification

The identification of new natural products from complex mixtures is often hindered by the re-isolation of known compounds. Feature-Based Molecular Networking (FBMN) is a powerful metabolomics approach that addresses this challenge. springernature.comnih.gov FBMN uses MS/MS data to organize metabolites into clusters, or "molecular families," based on their fragmentation similarity. researchgate.net This is achieved through platforms like the Global Natural Product Social (GNPS) molecular networking ecosystem. nih.govresearchgate.net

Crucially, FBMN integrates chromatographic retention time data, which allows it to distinguish between isomers that may have identical MS/MS spectra. nih.gov In the context of this compound research, FBMN can be applied to the crude extract of a producing fungus like Bipolaris oryzae. nih.govresearchgate.net By generating a molecular network, researchers can visualize the chemical diversity of the extract. Nodes corresponding to known compounds, like this compound, can be identified by matching their MS/MS spectra to library data. Novel, structurally related analogs of this compound will appear as distinct nodes clustered within the same molecular family, guiding the targeted isolation of new compounds. nih.gov

Computational Approaches for Molecular Docking Simulations

Computational methods, particularly molecular docking, are valuable in-silico tools for predicting how a small molecule like this compound might interact with a protein target. globalresearchonline.netresearchgate.net Molecular docking simulates the binding of a ligand (this compound) into the active site of a receptor (a protein), predicting the preferred binding orientation and calculating a score that estimates binding affinity. nih.gov

This approach can be used to generate hypotheses about this compound's mechanism of action. researchgate.net For instance, this compound is known to inhibit acyl-CoA:cholesterol acyltransferase (ACAT). bioaustralis.com A molecular docking study could model the interaction between this compound and the ACAT enzyme's active site, identifying key amino acid residues involved in the binding. This information can explain its inhibitory activity and guide the design of synthetic analogs with improved potency or selectivity. Studies on other sesquiterpenoids have successfully used docking to explore interactions with various protein targets, such as those involved in cancer and viral diseases, demonstrating the broad applicability of this technique. nih.govijpsr.com The stability of the predicted binding pose can be further validated using molecular dynamics (MD) simulations, which model the movement of the protein-ligand complex over time. researchgate.net

Future Research Trajectories for Helminthosporol

Unraveling Complex Molecular Interactions in Host-Pathogen Systems

Understanding the intricate molecular interactions between Bipolaris sorokiniana and its host plants, particularly wheat and barley where it causes diseases like spot blotch and Helminthosporium leaf blight, remains a critical area for future research nih.govmdpi.com. Helminthosporol, along with other metabolites like helminthosporal (B1208536) and sorokinianin, are considered phytotoxins produced by the fungus that can contribute to disease development mdpi.comresearchgate.net.

Future studies aim to elucidate the specific molecular targets of this compound within plant cells and how its interaction with these targets influences host responses. This includes investigating how this compound might interfere with host defense mechanisms or manipulate plant growth pathways to favor fungal colonization. Research suggests this compound can disrupt cellular processes, interfere with the synthesis of essential components, and generate reactive oxygen species ontosight.ai. Further work is needed to fully understand these complex mechanisms and their implications in the context of host-pathogen interactions ontosight.ai. Investigating the molecular dialogues between fungal metabolites like this compound and host proteins, such as components of the heterotrimeric G-protein in wheat, could provide insights into the molecular basis of susceptibility and resistance mdpi.com.

Biotechnological Potential and Agricultural Applications

The gibberellin-like activity of this compound and its analogs highlights their potential in agricultural biotechnology dntb.gov.uanih.gov. Future research is directed towards harnessing these properties for beneficial applications in crop production.

Development of Novel Plant Growth Regulators

This compound has demonstrated plant growth regulatory effects, promoting rice seedling development at certain concentrations while inhibiting root emergence at higher levels benchchem.comresearchgate.net. Helminthosporic acid, a synthetic analog, has shown higher gibberellin-like activity and chemical stability than this compound, acting as an agonist for the gibberellin receptor GID1 and influencing gibberellin-related gene expression nih.govtandfonline.com. This suggests the potential for developing this compound-based compounds as novel plant growth regulators. Future research will involve synthesizing and evaluating new analogs with optimized structures for specific growth-promoting effects, improved stability, and targeted applications in various crops researchgate.netmdpi.com. Understanding the structure-activity relationships of this compound and its derivatives is crucial for designing compounds with predictable and desirable effects on plant growth nih.govmdpi.com.

Exploration as a Tool for Disease Resistance Breeding

Given its role in the interaction between Bipolaris sorokiniana and its hosts, this compound can be explored as a tool in disease resistance breeding programs. While this compound itself is a fungal metabolite involved in pathogenicity, understanding how plants perceive and respond to this compound could inform strategies for developing resistant genotypes nih.govdntb.gov.ua. Research into the molecular mechanisms of this compound perception in plants and the downstream signaling pathways could identify potential targets for genetic manipulation to enhance resistance mdpi.com. Studying the variability in plant responses to this compound across different genotypes may also help in identifying sources of resistance researchgate.net. Although resistance to B. sorokiniana is often quantitative and governed by multiple genes, understanding the role of specific toxins like this compound in breaking down host defenses can aid in developing more durable resistance strategies nih.govmdpi.com.

Further Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of this compound and related sesquiterpenoids in Bipolaris sorokiniana is an area requiring further investigation. While some precursors like prethis compound (B167374) have been identified, the complete biosynthetic pathway and the regulatory mechanisms controlling the production of these metabolites are not yet fully understood tandfonline.comcdnsciencepub.com.

Future research will focus on identifying the genes and enzymes involved in the biosynthesis of this compound. This could involve genomic and transcriptomic studies of B. sorokiniana isolates with varying levels of toxin production. Elucidating the regulatory networks that control the expression of these biosynthetic genes could provide opportunities for manipulating toxin production, potentially leading to strategies for reducing fungal virulence or enhancing the production of beneficial analogs. Comparative genomic studies among different Cochliobolus species could also shed light on the evolution and diversity of these biosynthetic pathways nih.gov.

Discovery and Characterization of Novel this compound Analogs

The discovery and characterization of novel this compound analogs, both naturally occurring and synthetically derived, is a promising avenue for future research researchgate.netresearchgate.net. Natural variation exists in the secondary metabolites produced by different fungal isolates researchgate.net. Techniques such as molecular networking and high-resolution mass spectrometry can facilitate the identification of new seco-sativene sesquiterpenoids structurally related to this compound researchgate.net.

Furthermore, synthetic chemistry approaches can be employed to create novel analogs with modified structures to investigate structure-activity relationships and potentially develop compounds with improved or altered biological activities researchgate.netmdpi.com. Research has already shown that modifications to the this compound structure can impact its gibberellin-like activity and other properties nih.govnih.gov. Future work will involve synthesizing a wider range of analogs and comprehensively evaluating their biological effects on plants and other organisms to identify candidates for agricultural or other biotechnological applications.

常见问题

Q. What experimental approaches are used to investigate Helminthosporol’s role in plant growth regulation?

Researchers employ bioassays such as measuring elongation in dwarf mutant seedlings (e.g., dwarf-5 maize mutants) to quantify gibberellin-like activity . Enzyme activity assays, including IM-Oxidase activity in cucumber hypocotyls, are used to assess metabolic interactions . Dose-response experiments (e.g., 10⁻⁶–10⁻⁴ M concentrations) help determine physiological thresholds for growth promotion or inhibition .

Q. How is this compound isolated and characterized from fungal sources?

Standard protocols involve solvent extraction (e.g., ethyl acetate) from Bipolaris sorokiniana cultures, followed by chromatographic purification (silica gel column, HPLC) . Structural elucidation uses NMR and mass spectrometry, with comparisons to known sesquiterpenes like dihydrohelminthosporic acid .

Q. What are the documented physiological effects of this compound on plant cells?

this compound disrupts membrane integrity, causing ATP leakage in barley roots, and inhibits 1,3-β-glucan synthase, suppressing callose deposition critical for pathogen defense . It also promotes flowering in Lemna paucicostata under non-inductive photoperiods, likely via gibberellin signaling .

Advanced Research Questions

Q. How do contradictory results in this compound’s growth effects inform experimental design?

Discrepancies in growth promotion (e.g., cucumber hypocotyls vs. barley roots) highlight species-specific sensitivity and concentration-dependent biphasic responses . Researchers must standardize plant genotypes, growth conditions, and toxin purification methods to isolate variables. Meta-analyses of historical data (1960s–present) can identify understudied factors like endogenous hormone interplay .

Q. What methodologies resolve uncertainties in this compound’s biosynthesis pathway?

Isotopic labeling (¹³C-glucose tracing) and gene knockout studies in B. sorokiniana are used to map sesquiterpene synthases and cytochrome P450 modifications . Comparative genomics with Cochliobolus species identifies conserved gene clusters for this compound derivatives .

Q. How can in silico models improve understanding of this compound’s mode of action?

Molecular docking simulations predict interactions with gibberellin receptors (e.g., GID1), while systems biology models integrate transcriptomic data to map signaling cascades . Machine learning algorithms analyze structure-activity relationships (SAR) for synthetic analogs .

Q. What novel applications are emerging for this compound beyond plant physiology?

Recent studies explore its antifungal properties against Candida spp. via ergosterol biosynthesis inhibition and anti-inflammatory potential in mammalian cells . Ecological roles, such as allelopathic competition in soil microbiomes, are also under investigation .

Data Contradiction and Analysis

Q. How should researchers address variability in this compound’s bioactivity across studies?

Contradictory results (e.g., growth promotion vs. inhibition) may stem from differences in:

- Experimental models : Tissue-specific responses (e.g., hypocotyls vs. roots) .

- Purity : Contamination by structurally similar compounds (e.g., helminthosporic acid) .

- Environmental factors : Light, temperature, and nutrient availability modulating plant sensitivity . Robust statistical frameworks (ANOVA with post-hoc tests) and replication across labs are critical .

Q. What gaps exist in the current understanding of this compound’s ecological roles?

Limited data exist on its production dynamics in natural fungal communities or interactions with non-host plants. Multi-omics approaches (metabolomics, metatranscriptomics) in field settings could elucidate ecological functions .

Methodological Best Practices

What criteria ensure rigorous formulation of this compound-related research questions?

Apply the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。